methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate
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Overview
Description
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is a complex compound with potential biological activity. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
For example, some pyrazole derivatives have been found to inhibit glucose uptake by interacting with the glucose transporter GLUT1 .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the life cycle of these parasites .
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of bioactive molecules .
Biology and Medicine: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of pharmaceutical agents.
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: Known for its bioactive properties.
1-Methylpyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis and medicinal chemistry.
Uniqueness: Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl (E)-3-(1-methylpyrazol-4-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(4-9(12)13-3)8-5-10-11(2)6-8/h4-6H,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRFPWBJPIIFSA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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